
3-oxolauroyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxolauroyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxolauroic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a 3-oxolauric acid and a lauroyl-CoA. It is a conjugate acid of a 3-oxolauroyl-CoA(4-).
Applications De Recherche Scientifique
Role in Redox Regulation and Cellular Metabolism
Coenzyme A (CoA), which includes derivatives like 3-oxolauroyl-CoA, plays a crucial role in various biochemical processes. It activates carbonyl-containing molecules and produces thioester derivatives with significant roles in cellular metabolism, neurotransmitter production, and gene expression regulation. A notable function of CoA in redox regulation involves covalent attachment to cellular proteins in response to oxidative and metabolic stress, a process known as protein CoAlation (Gout, 2018).
Biosynthetic Pathways and Applications
3-oxolauroyl-CoA is involved in novel biosynthetic pathways for producing chemicals like 3-hydroxy-γ-butyrolactone, which has potential applications in materials and medicine. A pathway involving the condensation of two acyl-CoAs and subsequent reduction and hydrolysis processes has been designed for the production of various chiral 3-hydroxyacids, including derivatives of 3-oxolauroyl-CoA (Martin et al., 2013).
Enzymatic Activity and Genetic Expression
The gene encoding oxalyl-CoA decarboxylase, a key enzyme in the catabolism of oxalate, has been characterized in various microorganisms. This enzyme catalyzes the decarboxylation of oxalyl-CoA (a compound related to 3-oxolauroyl-CoA) to formyl-CoA, highlighting the importance of CoA derivatives in metabolic pathways (Federici et al., 2004).
Industrial and Environmental Applications
3-oxolauroyl-CoA derivatives are utilized in engineered microbial systems for the production of environmentally friendly chemicals. For instance, Methylobacterium extorquens has been engineered to produce 3-hydroxypropionic acid, an important platform chemical, from one-carbon feedstocks like methanol. This demonstrates the potential of 3-oxolauroyl-CoA derivatives in sustainable chemical production (Yang et al., 2017).
Propriétés
Nom du produit |
3-oxolauroyl-CoA |
|---|---|
Formule moléculaire |
C33H56N7O18P3S |
Poids moléculaire |
963.8 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate |
InChI |
InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28+,32-/m1/s1 |
Clé InChI |
HQANBZHVWIDNQZ-GMHMEAMDSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B1248064.png)
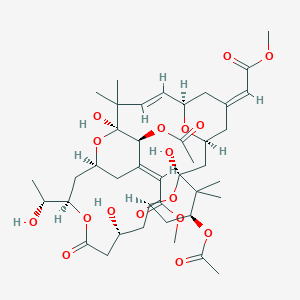
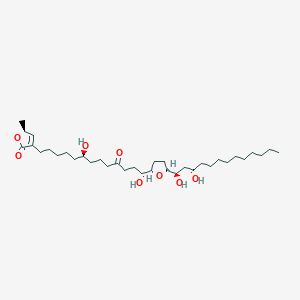
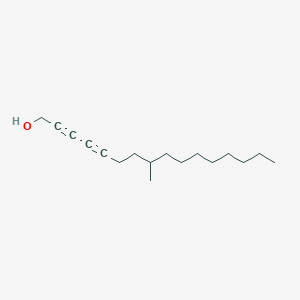
![(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1248070.png)
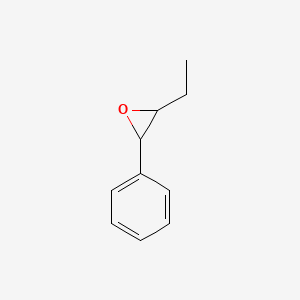


![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)
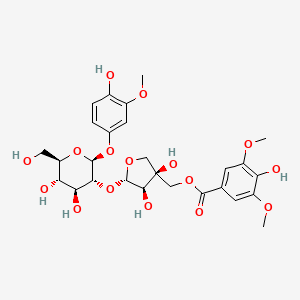

![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B1248080.png)

